molecular formula C18H22N6O4S B11255467 3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine

3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine

Cat. No.: B11255467
M. Wt: 418.5 g/mol
InChI Key: UXXURTFDULBLJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is a complex organic compound that features a pyridazine ring substituted with piperazine and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine typically involves multi-step procedures. One common approach includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

    Sulfonylation: The nitrobenzenesulfonyl group is added through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Pyrrolidine Substitution: The pyrrolidine ring is introduced through nucleophilic substitution or addition reactions, depending on the specific synthetic route.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine and pyrrolidine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the nucleophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while oxidation can produce nitroso derivatives.

Scientific Research Applications

3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.

    Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can participate in electron transfer reactions, while the piperazine and pyrrolidine rings can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is unique due to its combination of a pyridazine core with both piperazine and pyrrolidine moieties, along with a nitrobenzenesulfonyl group

Properties

Molecular Formula

C18H22N6O4S

Molecular Weight

418.5 g/mol

IUPAC Name

3-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyridazine

InChI

InChI=1S/C18H22N6O4S/c25-24(26)15-3-5-16(6-4-15)29(27,28)23-13-11-22(12-14-23)18-8-7-17(19-20-18)21-9-1-2-10-21/h3-8H,1-2,9-14H2

InChI Key

UXXURTFDULBLJF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.